(4-Morpholinylnitrosoamino)acetonitrile
Overview
Description
(4-Morpholinylnitrosoamino)acetonitrile is an organic compound with the molecular formula C6H10N4O2. It is characterized by the presence of a morpholine ring, a nitroso group, and an acetonitrile moiety.
Scientific Research Applications
(4-Morpholinylnitrosoamino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitroso group.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nitric oxide pathways.
Industry: Utilized in the production of specialty chemicals and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinylnitrosoamino)acetonitrile typically involves the reaction of morpholine with nitrosating agents in the presence of acetonitrile. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents, which react with morpholine to form the nitroso derivative. This intermediate then reacts with acetonitrile to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: (4-Morpholinylnitrosoamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The acetonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the acetonitrile moiety under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetonitrile derivatives.
Mechanism of Action
The mechanism of action of (4-Morpholinylnitrosoamino)acetonitrile involves the release of nitric oxide (NO) from the nitroso group. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s ability to modulate NO pathways makes it of interest in the study of cardiovascular and neurological diseases .
Comparison with Similar Compounds
- N-Morpholino-N-nitroso-amino acetonitrile
- N-nitrosomorpholinoaminoacetonitrile
- Pentaerythritol tetranitrate
Comparison: (4-Morpholinylnitrosoamino)acetonitrile is unique due to its specific combination of a morpholine ring, nitroso group, and acetonitrile moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pentaerythritol tetranitrate is primarily used for its explosive properties and as a vasodilator, whereas this compound is more focused on its potential as a biochemical probe and therapeutic agent .
Properties
IUPAC Name |
N-(cyanomethyl)-N-morpholin-4-ylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-1-2-10(8-11)9-3-5-12-6-4-9/h2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFBPBSUPYFGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N(CC#N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949504 | |
Record name | N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26687-79-6 | |
Record name | N-Nitrosomorpholinoaminoacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026687796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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